molecular formula C23H24N4O5S B2581324 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 894047-82-6

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2581324
CAS RN: 894047-82-6
M. Wt: 468.53
InChI Key: GQANQNBRBBYXFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves a series of chemical reactions. While I don’t have specific details on the synthetic route for this exact compound, I can provide insights based on related literature. Researchers have synthesized various 2,4-disubstituted thiazole derivatives with different substituents to explore their biological activities . These synthetic pathways typically involve cyclization reactions, condensations, and functional group modifications.

Scientific Research Applications

Nitrogen-containing heteroarene units are often found in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules and exhibit a variety of biological effects. Among these, β-azolyl ketones are of particular interest. In this context, the compound we’re examining has potential applications in various fields .

Synthesis and Green Metrics

The compound can be synthesized using ionic organic solids as catalysts. Specifically, the Michael addition of N-heterocycles to chalcones has been employed for its preparation. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics. However, the yield is moderate due to the retro-Michael reaction .

Potential Bioactivity

While further research is needed, the compound’s unique structure suggests potential bioactivity. Its stability and ability to bind to “privileged structures” through hydrogen bonding make it an interesting candidate for drug development .

Antifungal Activity

Triazole derivatives have been investigated for their antifungal properties. Although not directly related to the compound , it highlights the broader relevance of triazoles in pharmacology .

Anti-Inflammatory and Analgesic Activities

Indole derivatives containing similar structural motifs have shown anti-inflammatory and analgesic activities. While not identical, these findings underscore the potential of heterocyclic compounds like the one we’re discussing .

Triazole Resistance

Triazole resistance is a concern in microbiological contexts. While not specific to our compound, understanding resistance mechanisms is crucial for drug development .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-17-9-15(10-18(12-17)30-2)22(28)24-8-7-16-13-33-23-25-21(26-27(16)23)14-5-6-19(31-3)20(11-14)32-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQANQNBRBBYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

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